molecular formula C18H21BrN2 B5667017 1-benzyl-4-(4-bromobenzyl)piperazine

1-benzyl-4-(4-bromobenzyl)piperazine

Cat. No.: B5667017
M. Wt: 345.3 g/mol
InChI Key: DNJUEFWUOICZCD-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-bromobenzyl)piperazine is a high-value chemical intermediate designed for advanced pharmaceutical research and development. Its structure, featuring a piperazine core symmetrically substituted with benzyl and 4-bromobenzyl groups, makes it a versatile scaffold for constructing more complex molecules. Piperazine derivatives are recognized as important pharmacophores found in numerous biologically active compounds across various therapeutic areas, including antimicrobial, antifungal, and anticancer agents . In medicinal chemistry, this compound serves as a critical building block. The presence of the bromine atom on the benzyl group provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . The synthesis of such 1,4-disubstituted piperazines typically involves alkylation reactions, building upon established methods for related compounds like 1-benzylpiperazine . Key Research Applications: • Pharmaceutical Intermediate: Serves as a precursor in the synthesis of potential drug candidates, particularly in projects targeting the central nervous system or infectious diseases . • Medicinal Chemistry Probe: Useful for exploring receptor interactions and optimizing the pharmacokinetic properties of new chemical entities. • Chemical Synthesis: The piperazine ring is a common feature in many approved drugs, making this compound a valuable starting material for synthetic campaigns . This product is supplied for laboratory research purposes only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-benzyl-4-[(4-bromophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJUEFWUOICZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-4-(4-bromobenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of 1-benzyl-4-(4-bromobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

  • Halogenated Analogues :

    • 1-Benzyl-4-(4-chlorobenzoyl)piperazine (1e) : Replacing bromine with chlorine and the benzyl group with a benzoyl moiety reduces molecular weight (MW: 315.1254 vs. ~335 for the bromo analogue) and introduces a ketone, increasing polarity .
    • 1-(4-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine : Fluorine’s electronegativity enhances metabolic stability compared to bromine, while the hydroxyethyl group improves solubility (MW: 238.30) .
  • Sulfur-containing derivatives (e.g., 6q): Thiadiazole or furan substituents (e.g., 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine) introduce heterocyclic motifs, altering electronic profiles and receptor interactions .

Key Structural Comparisons (Table 1)

Compound Substituents Molecular Weight Key Functional Features
1-Benzyl-4-(4-bromobenzyl)piperazine Benzyl, 4-bromobenzyl ~335.24 High lipophilicity, Br for stability
1-Benzyl-4-(4-nitrobenzyl)piperazine Benzyl, 4-nitrobenzyl 315.3 Electron-withdrawing nitro group
1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine 4-bromobenzyl, furan-methyl 335.24 Heterocyclic solubility enhancement
1-Benzyl-4-(3-hydroxy-3-phenylpentyl)piperazine Hydroxyalkyl chain Variable Enhanced cerebral vasodilation

Detection Methods

  • LC-MS vs. LC-DAD : Bromine’s isotopic signature in mass spectrometry (e.g., [M+H]+ at m/z 335) aids LC-MS identification, while UV absorbance at ~310 nm distinguishes it from nitro or fluorine analogues .

Psychostimulatory Effects

  • Benzylpiperazines : this compound likely shares psychostimulatory properties with N-benzylpiperazine (BZP), though bromine may delay metabolism compared to 1-(4-fluorobenzyl)piperazine (pFBP) .

Cytotoxicity

  • Cancer Cell Lines : 1-(4-Chlorobenzhydryl)piperazine derivatives () show IC50 values <10 μM in liver and breast cancer cells. Brominated analogues may exhibit enhanced cytotoxicity due to higher lipophilicity .

Solubility and Bioavailability

  • Spacer Impact : Derivatives without spacers (e.g., 8a in ) have solubility <20 μM, while this compound’s solubility is likely comparable (~60–80 μM with benzyl groups) .

Q & A

Q. What are the standard synthetic protocols for 1-benzyl-4-(4-bromobenzyl)piperazine, and how can reaction conditions be optimized?

The synthesis typically involves alkylation and coupling reactions. For example:

  • Alkylation : Reacting 4-bromobenzyl chloride with piperazine derivatives in solvents like DMF or ethanol under basic conditions (e.g., K₂CO₃) .
  • Coupling : Introducing the benzyl group via nucleophilic substitution or Buchwald-Hartwig amination, requiring catalysts like CuSO₄ or Pd-based systems for efficiency .

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but may require purification to remove byproducts.
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions in sensitive steps .
  • Catalyst Screening : Transition-metal catalysts improve yields in coupling steps; e.g., Cu(I) catalysts for azide-alkyne cycloadditions .

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Alkylation4-Bromobenzyl chloride, piperazine, K₂CO₃, DMF65–75
Benzyl CouplingBenzyl bromide, Pd(OAc)₂, ligand, base50–60

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl vs. bromobenzyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., Br signature) .
  • Chromatography : HPLC or GC for purity assessment, especially when synthesizing analogs with halogens .
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Advanced Tip : For isomers (e.g., para vs. ortho substitution), use Raman microspectroscopy with Principal Component Analysis (PCA) to differentiate spectral fingerprints .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogens) influence the biological activity of this compound derivatives?

Structure-Activity Relationship (SAR) Insights :

  • Bromine Position : 4-Bromobenzyl substitution enhances receptor binding affinity compared to 3-bromo analogs due to improved hydrophobic interactions .
  • Benzyl vs. Ethyl Groups : Ethyl substituents reduce steric hindrance, increasing metabolic stability but potentially lowering target specificity .

Q. Table 2: Impact of Substituents on Biological Activity

CompoundSubstituentActivity (IC₅₀, μM)Reference
1-(4-Bromobenzyl)-4-ethylpiperazine4-Bromo, ethyl12.3 (5-HT1A)
1-(3-Bromobenzyl)-4-benzylpiperazine3-Bromo, benzyl28.7 (5-HT1A)
1-Benzyl-4-(4-Cl-benzyl)piperazine4-Chloro18.9 (Dopamine D₂)

Methodological Note : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to validate predicted binding modes .

Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. therapeutic efficacy)?

Case Study : Modified piperazines with cyclodextrin show reduced toxicity but lower activity due to steric shielding of pharmacophores . Resolution Strategies :

  • Dose-Response Studies : Establish therapeutic windows using MTT assays across multiple cell lines .
  • Metabolic Profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
  • Comparative Pharmacokinetics : Assess bioavailability and tissue distribution in animal models to clarify in vivo vs. in vitro discrepancies .

Q. What computational tools are effective for predicting the pharmacological mechanisms of this compound?

  • Molecular Dynamics (MD) Simulations : Probe ligand-receptor stability (e.g., 5-HT1A serotonin receptor) over 100-ns trajectories .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to rationalize substituent effects on binding .
  • ADMET Prediction : Tools like SwissADME to optimize logP, blood-brain barrier permeability, and CYP450 interactions .

Q. Example Workflow :

Docking : Identify binding poses in serotonin receptors .

MD Validation : Confirm stable ligand-receptor interactions.

Free Energy Calculations : Estimate binding affinities (MM-PBSA/GBSA) .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

Key Considerations :

  • Flow Chemistry : Continuous flow systems improve reproducibility and reduce byproducts in alkylation steps .
  • Purification : Use silica gel chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) for high-purity batches .
  • Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. What are the emerging applications of this compound in material science?

  • CO₂ Capture : Piperazine derivatives enhance absorption kinetics in potassium carbonate-based solvents .
  • Supramolecular Chemistry : Piperazine inclusion complexes with cyclodextrins improve thermal stability for drug delivery systems .

Q. Table 3: Material Science Applications

ApplicationMechanismPerformance MetricReference
CO₂ AbsorptionPiperazine-K₂CO₃ synergy20% increase in absorption rate
Drug DeliveryCyclodextrin-piperazine complexes40% slower drug release

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